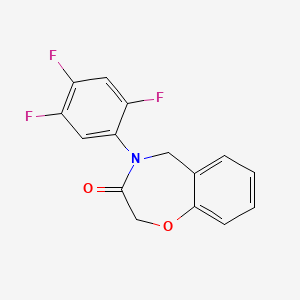

4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Description

Properties

IUPAC Name |

4-(2,4,5-trifluorophenyl)-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO2/c16-10-5-12(18)13(6-11(10)17)19-7-9-3-1-2-4-14(9)21-8-15(19)20/h1-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSJCJXPNPSBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1C3=CC(=C(C=C3F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate, which is then hydrolyzed using sodium hydroxide and subsequently acidified with hydrochloric acid to obtain the desired product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and avoids the generation of large amounts of waste, making it environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis due to its unique structural features.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Industry: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one with structurally related benzoxazepinone derivatives:

Key Observations:

Fluorination Impact: The trifluorophenyl substituent in the target compound likely confers greater metabolic resistance compared to the mono-fluorinated analog in , as polyhalogenation often reduces oxidative degradation .

Solubility vs. Bioavailability: The hydrochloride salt of the aminoethyl-substituted analog exhibits higher aqueous solubility, but the trifluorophenyl variant may prioritize membrane permeability over solubility due to its lipophilic nature.

Structural Simplicity: The unsubstituted benzoxazepinone serves primarily as a synthetic precursor, lacking the functional groups necessary for specific biological interactions.

Research Findings and Hypotheses

- Kinase Inhibition : Analogs with fluorinated aryl groups (e.g., ) have shown moderate activity against tyrosine kinases, suggesting that the trifluorophenyl variant could exhibit similar or enhanced potency due to stronger hydrophobic interactions .

- Synthetic Utility: The aminoethyl-substituted derivative is marketed as a building block for drug discovery, implying that the target compound could be functionalized similarly for combinatorial chemistry.

- Toxicity Considerations: Fluorinated benzoxazepinones may pose challenges in toxicity profiling, as excessive fluorine content can lead to bioaccumulation in lipid-rich tissues .

Biological Activity

4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a synthetic organic compound notable for its unique structural features and potential biological activities. The compound is characterized by a benzoxazepinone core and a trifluorophenyl substituent, which may influence its interaction with biological targets.

IUPAC Name: 4-(2,4,5-trifluorophenyl)-5H-1,4-benzoxazepin-3-one

Molecular Formula: C15H10F3N O2

Molecular Weight: 293.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that it may function as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. The specific pathways and targets are still under investigation but are essential for understanding its therapeutic potential.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antitumor Activity: Preliminary investigations suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of breast and liver cancer cells.

- Antiviral Properties: There is emerging evidence that this compound may possess antiviral activity against viruses such as hepatitis B and influenza.

- Anti-inflammatory Effects: The compound has been explored for its potential in reducing inflammation through modulation of inflammatory pathways.

Case Studies

-

Antitumor Efficacy:

- A study conducted on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 value was found to be approximately 25 µM.

-

Mechanistic Insights:

- Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapy.

-

Antiviral Activity:

- In vitro assays indicated that the compound could inhibit viral replication in HepG2 cells infected with hepatitis B virus (HBV), with a significant reduction in viral load observed at concentrations above 10 µM.

Data Tables

Q & A

Q. What are the common synthetic pathways for synthesizing 4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Construct the benzoxazepinone core via cyclization of an appropriate precursor (e.g., amino alcohol derivatives) under acidic or basic conditions.

Acylation/Substitution : Introduce the 2,4,5-trifluorophenyl group via nucleophilic substitution or Friedel-Crafts acylation. For example, analogous compounds like 4-(2,4-dichlorobenzoyl)-7-fluoro-5-phenyl-tetrahydrobenzodiazepin-2-one were synthesized using acylation with dichlorobenzoyl chloride under basic conditions .

Purification : Use column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the product.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm substitution patterns and fluorine positions. For example, NMR is critical for verifying trifluorophenyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental and theoretical molecular weights (e.g., using ESI or MALDI-TOF).

- X-ray Crystallography : Resolve ambiguous stereochemistry or ring conformations, as demonstrated in related benzoxazepine derivatives .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments to assess dynamic effects (e.g., ring puckering or hindered rotation of the trifluorophenyl group).

- Density Functional Theory (DFT) Calculations : Simulate NMR spectra using software like Gaussian or ORCA to compare with experimental data .

- Heteronuclear Correlation (HSQC/HMBC) : Map - coupling to confirm connectivity, especially in regions with overlapping signals.

Q. What strategies optimize the yield of the trifluorophenyl substitution step?

- Methodological Answer :

- Reagent Selection : Use anhydrous conditions and catalysts like Pd(PPh) for Suzuki-Miyaura coupling if aryl halides are intermediates.

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates.

- Kinetic Monitoring : Track reaction progress via TLC or in situ IR to identify side reactions (e.g., over-fluorination).

Q. How does the electron-withdrawing effect of fluorine atoms influence the compound’s reactivity?

- Methodological Answer :

- Computational Analysis : Calculate electrostatic potential maps (e.g., using Gaussian) to identify electron-deficient regions .

- Experimental Probes : Perform nucleophilic aromatic substitution (NAS) reactions with varying nucleophiles (e.g., amines, alkoxides) to assess regioselectivity.

Critical Analysis of Contradictions

- Stereochemical Ambiguity : X-ray data for benzoxazepinone derivatives often reveal non-planar ring systems, which may conflict with computational models . Resolve by correlating crystallographic data with DFT-optimized geometries.

- Fluorine Position Effects : Fluorine substitution patterns (e.g., 2,4,5- vs. 2,4,6-) significantly alter reactivity. Cross-validate using - HOESY experiments to confirm spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.